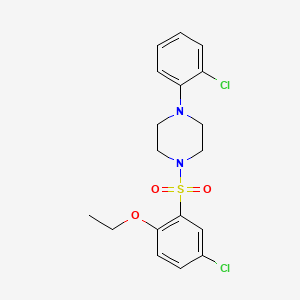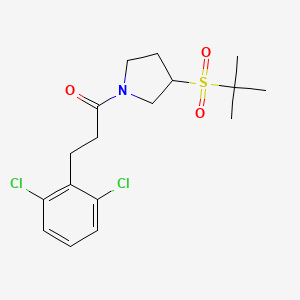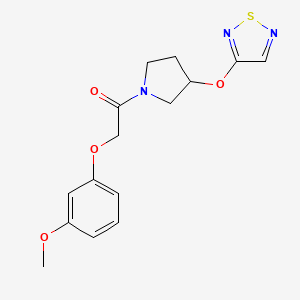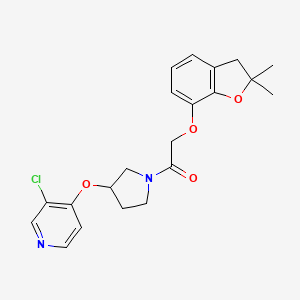
1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine, also known as CES, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been found to possess a range of pharmacological properties that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. This means that it blocks the binding of these neurotransmitters to their respective receptors in the brain, leading to a decrease in their activity.
Biochemical and Physiological Effects:
1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of certain neurotransmitters such as serotonin and norepinephrine, which are involved in regulating mood and behavior. It also affects the levels of certain hormones such as cortisol and prolactin, which are involved in the stress response and lactation, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine is its high selectivity for certain receptors in the brain, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its limited solubility in water and low bioavailability can make it difficult to administer in vivo, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine. One area of interest is its potential use in the treatment of various mental disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the role of serotonin and dopamine receptors in the brain. Additionally, further research is needed to explore the safety and efficacy of 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine in humans, as well as its potential for drug development.
Méthodes De Synthèse
The synthesis of 1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-chlorophenylpiperazine in the presence of a base catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antidepressant, anxiolytic, and antipsychotic properties, making it a potential candidate for the treatment of mental disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-2-25-17-8-7-14(19)13-18(17)26(23,24)22-11-9-21(10-12-22)16-6-4-3-5-15(16)20/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKGUFLECDVITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-ethoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)
![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)

![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)
![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)





![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)